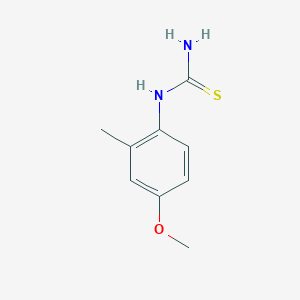
1-(1-bromoethyl)-3,5-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Bromoethyl)-3,5-dimethylbenzene: is an organic compound with the molecular formula C10H13Br. It is a derivative of benzene, where a bromine atom is attached to an ethyl group at the first position, and two methyl groups are attached at the third and fifth positions of the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(1-Bromoethyl)-3,5-dimethylbenzene can be synthesized through the bromination of 3,5-dimethylacetophenone followed by reduction. The reaction involves the following steps:
Bromination: 3,5-dimethylacetophenone is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the ethyl group.
Reduction: The resulting bromo compound is then reduced using a reducing agent like lithium aluminum hydride to obtain this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions and yield optimization.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Bromoethyl)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide, cyanide, or amine groups.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Major Products:
Substitution: 1-(1-hydroxyethyl)-3,5-dimethylbenzene, 1-(1-cyanoethyl)-3,5-dimethylbenzene.
Elimination: 3,5-dimethylstyrene.
Oxidation: 3,5-dimethylbenzaldehyde, 3,5-dimethylbenzoic acid.
Scientific Research Applications
1-(1-Bromoethyl)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways involving halogenated compounds.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(1-bromoethyl)-3,5-dimethylbenzene involves its interaction with nucleophiles and electrophiles in various chemical reactions. The bromine atom, being a good leaving group, facilitates substitution and elimination reactions. The compound can also participate in radical reactions due to the presence of the bromine atom, which can form reactive intermediates.
Comparison with Similar Compounds
1-(1-Bromoethyl)benzene: Lacks the methyl groups at the third and fifth positions, making it less sterically hindered.
1-(1-Bromoethyl)-4-methylbenzene: Has a single methyl group at the fourth position, resulting in different reactivity and physical properties.
1-(1-Bromoethyl)-2,4-dimethylbenzene: The methyl groups are positioned differently, affecting the compound’s chemical behavior.
Uniqueness: 1-(1-Bromoethyl)-3,5-dimethylbenzene is unique due to the specific positioning of the bromine and methyl groups, which influence its reactivity and applications in various chemical processes. The presence of two methyl groups at the meta positions provides steric hindrance, affecting the compound’s reactivity compared to its analogs.
Properties
CAS No. |
1353582-03-2 |
|---|---|
Molecular Formula |
C10H13Br |
Molecular Weight |
213.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



